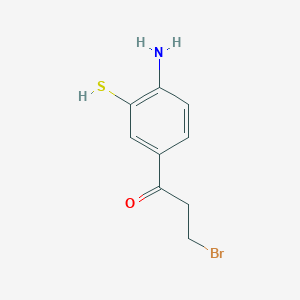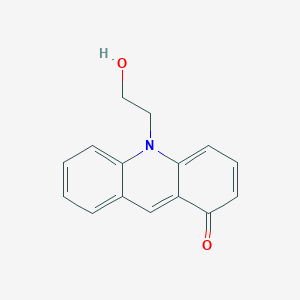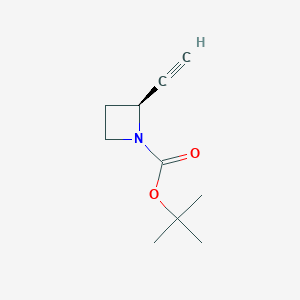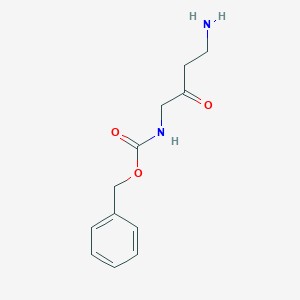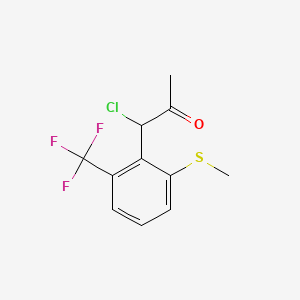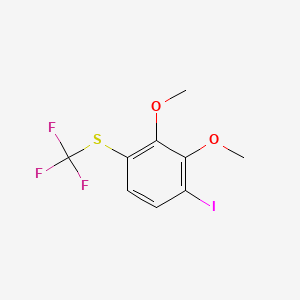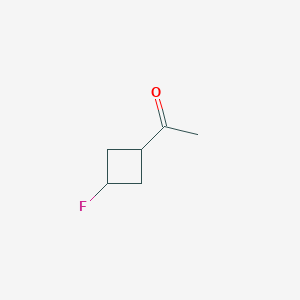
5-Chloro-6-(trifluoromethyl)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 5-Chloro-6-(trifluoromethyl)nicotinonitrile involves several steps. One common method includes the reaction of 6-chloro-5-(trifluoromethyl)pyridine-3-carbonitrile with appropriate reagents under controlled conditions . The reaction conditions often involve the use of inert gases like nitrogen or argon and temperatures maintained at 2-8°C . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
化学反応の分析
5-Chloro-6-(trifluoromethyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
5-Chloro-6-(trifluoromethyl)nicotinonitrile is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex chemical compounds.
Biology: Research involving this compound often focuses on its potential biological activities and interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is used in the production of agrochemicals and other industrial products.
作用機序
The mechanism of action of 5-Chloro-6-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets. The pathways and targets can vary depending on the application, but it generally affects biochemical pathways related to its chemical structure .
類似化合物との比較
5-Chloro-6-(trifluoromethyl)nicotinonitrile can be compared with similar compounds such as:
6-(Trifluoromethyl)nicotinonitrile: Similar in structure but lacks the chlorine atom.
2-Chloro-6-(trifluoromethyl)nicotinonitrile: Another variant with a different position of the chlorine atom.
These comparisons highlight the unique properties of this compound, such as its specific reactivity and applications.
特性
分子式 |
C7H2ClF3N2 |
|---|---|
分子量 |
206.55 g/mol |
IUPAC名 |
5-chloro-6-(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H2ClF3N2/c8-5-1-4(2-12)3-13-6(5)7(9,10)11/h1,3H |
InChIキー |
KGYKJFBUFJRVKW-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=C1Cl)C(F)(F)F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


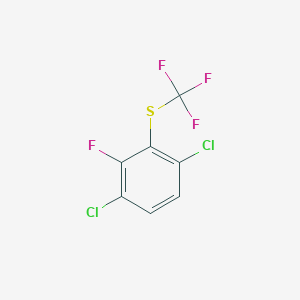
![L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(2-propen-1-yl) ester](/img/structure/B14046236.png)
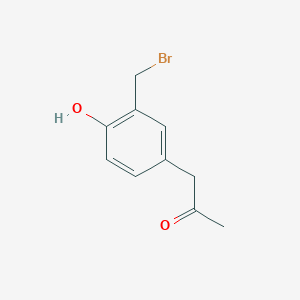
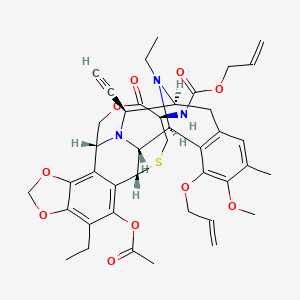
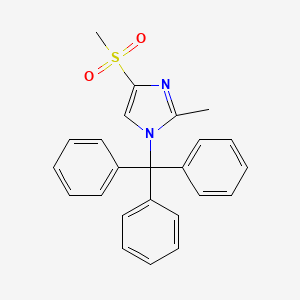
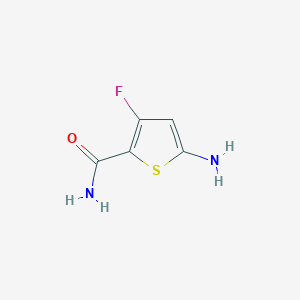
![4H-Inden-4-one, octahydro-1-[(1S,2E,4S)-5-hydroxy-1,4,5-trimethyl-2-hexen-1-yl]-7a-methyl-, (1R,3aR,7aR)-](/img/structure/B14046262.png)
